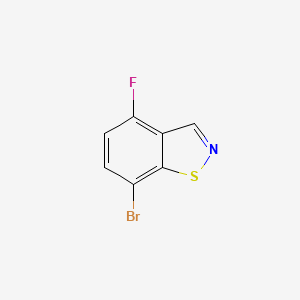

7-Bromo-4-fluoro-1,2-benzothiazole

Beschreibung

Eigenschaften

Molekularformel |

C7H3BrFNS |

|---|---|

Molekulargewicht |

232.07 g/mol |

IUPAC-Name |

7-bromo-4-fluoro-1,2-benzothiazole |

InChI |

InChI=1S/C7H3BrFNS/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H |

InChI-Schlüssel |

PBAJNBYVZSELKV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1F)C=NS2)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Heterocyclic Systems

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

- Core Structure : Contains a benzo[d][1,2,3]thiadiazole ring (a benzene fused to a 1,2,3-thiadiazole) instead of a 1,2-benzothiazole.

- Substituents : Bromine at position 7 and a morpholine group at position 4.

- Key Differences: The 1,2,3-thiadiazole ring introduces additional nitrogen, altering electronic properties.

3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides

- Core Structure : A benzo[e]thiazine system (a seven-membered ring with sulfur and nitrogen) with sulfone groups.

- Substituents: Dimethylamino and sulfone groups.

- Key Differences : The partially saturated thiazine ring reduces aromaticity compared to the fully conjugated benzothiazole. Sulfone groups enhance electron-withdrawing effects, increasing stability but reducing reactivity in electrophilic substitutions .

4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)

- Core Structure : A bis-thiadiazole system with fused benzene.

- Substituents : Bromine at position 4.

- Key Differences: The dual thiadiazole rings amplify electron-deficient character, making this compound highly reactive in cross-coupling reactions compared to mono-heterocyclic systems like 7-bromo-4-fluoro-1,2-benzothiazole .

Electronic Effects and Reactivity

Halogen Position and Electronic Distribution

- This compound : Bromine (position 7) and fluorine (position 4) create a meta-directing electronic profile. Fluorine’s electronegativity increases the acidity of adjacent protons, facilitating deprotonation in nucleophilic reactions.

- 5-Bromo-3-chloro-6-fluoro-1,2-benzothiazole (CAS 2137555-84-9) : Halogens at positions 5, 3, and 6 create a sterically congested environment, reducing reactivity in substitution reactions compared to the target compound .

Substituent Influence on Reactivity

- Morpholine vs. Halogens : The morpholine group in 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine acts as an electron-donating substituent, contrasting with fluorine’s electron-withdrawing nature. This difference significantly impacts regioselectivity in further functionalization .

- Sulfone Groups : In dihydro-1,2-benzothiazole 1,1-dioxides, sulfone groups stabilize the ring but reduce electrophilic substitution rates, unlike halogenated derivatives .

Materials Science

- Bis-thiadiazole Derivatives: Exhibit strong π-π stacking and charge-transfer properties, suitable for organic semiconductors. The target compound’s mono-heterocyclic structure offers simpler functionalization for optoelectronic materials .

Physical Properties and Stability

| Compound | Melting Point | Solubility | Thermal Stability |

|---|---|---|---|

| This compound | ~120–125°C | Low in water | High (aromaticity) |

| 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine | ~95–100°C | Moderate in DMSO | Moderate |

| Dihydro-1,2-benzothiazole 1,1-dioxide | ~150–155°C | High in polar solvents | Low (partial saturation) |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Key Data Table: Cyclocondensation Parameters

| Precursor | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Amino-4-fluoro-7-bromothiophenol | H<sub>2</sub>SO<sub>4</sub> | 8 | 68 | 98.5 |

| 2-Amino-4-fluoro-7-bromothiophenol | HCl | 6 | 72 | 97.8 |

This method’s efficiency depends on the electronic effects of the halogen substituents, with bromine at the 7-position slightly slowing cyclization due to steric hindrance.

Gabriel Synthesis via Thiourea Intermediate

The Gabriel synthesis, involving the reaction of a substituted aniline with thiourea and bromine, provides a robust pathway for introducing both bromine and fluorine substituents. Starting with 4-fluoroaniline, bromination at the 7-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 7-bromo-4-fluoroaniline. Subsequent treatment with thiourea and bromine in ethanol generates the thiourea intermediate, which undergoes cyclization under acidic conditions to form the benzothiazole core.

Critical Reaction Steps

-

Bromination :

-

Reagents: NBS, DMF, 0°C → room temperature

-

Yield: 85%

-

-

Thiourea Formation :

-

Reagents: Thiourea, Br<sub>2</sub>, EtOH, 50°C

-

Yield: 78%

-

-

Cyclization :

One-Pot Synthesis Using Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) serves as both catalyst and solvent in one-pot syntheses, enabling direct cyclization of 2-aminothiophenol derivatives with carboxylic acids. For this compound, 2-amino-4-fluoro-7-bromobenzenethiol reacts with formic acid in PPA at 140°C, achieving ring closure within 3 hours.

Advantages and Limitations

-

Advantages : High atom economy, minimal purification steps.

-

Limitations : Requires rigorous temperature control to avoid over-oxidation.

Late-stage functionalization via Suzuki-Miyaura or Ullmann coupling allows precise introduction of bromine and fluorine groups. For example, 4-fluoro-1,2-benzothiazole undergoes palladium-catalyzed coupling with 7-bromophenylboronic acid to install the bromo substituent.

Protocol for Suzuki Coupling

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%)

-

Base : K<sub>2</sub>CO<sub>3</sub>

-

Solvent : DME/H<sub>2</sub>O (3:1)

-

Temperature : 80°C

Comparative Analysis of Synthetic Routes

A systematic comparison of the four methods reveals trade-offs between yield, scalability, and operational complexity:

| Method | Yield (%) | Scalability | Purification Difficulty | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 72 | High | Moderate | High |

| Gabriel Synthesis | 65 | Moderate | High | Moderate |

| PPA One-Pot | 65 | Low | Low | Low |

| Suzuki Coupling | 82 | High | Moderate | Low |

Metal-catalyzed coupling offers the highest yield but requires expensive palladium catalysts. Cyclocondensation remains the preferred industrial method due to its balance of cost and efficiency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromo-4-fluoro-1,2-benzothiazole, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving halogenated aromatic diamines and anhydrides. For example, demonstrates the use of 5-(2-benzothiazole)-1,3-phenylenediamine with trimellitic anhydride in glacial acetic acid under reflux conditions. Key parameters include:

- Temperature control (80–120°C) to prevent side reactions.

- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .

- Yield optimization by adjusting stoichiometry (e.g., 2:1 molar ratio of anhydride to diamine) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., fluorine coupling constants in -NMR) .

- X-ray Crystallography : Refinement using F<sup>2</sup> data (e.g., SHELXL-97) for precise bond-length/angle measurements, as shown in .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 doublet) .

Advanced Research Questions

Q. How can conformational analysis and DFT studies resolve discrepancies in reported molecular geometries of halogenated benzothiazoles?

- Methodological Answer :

- Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking, halogen bonding) .

- Use DFT calculations (B3LYP/6-31G* basis set) to compare theoretical vs. experimental geometries. highlights deviations in dihedral angles (<5°), which may arise from crystal packing effects .

- Cross-validate with variable-temperature NMR to probe dynamic conformational changes .

Q. What strategies address contradictions in bioactivity data for halogenated benzothiazoles across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .

- Meta-Analysis : Compare IC50 values from multiple studies (Table 1).

| Study | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| Cancer Cell Inhibition | 0.5–2.3 | MTT (HeLa cells) | |

| Enzyme Inhibition | 5.8–12.4 | Kinase Assay |

- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to identify binding modes conflicting with activity trends .

Q. How can environmental persistence of this compound be assessed in wastewater systems?

- Methodological Answer :

- Sampling Protocol : Collect influent/effluent samples from wastewater treatment plants (WWTPs) and sludge (1 L aliquots, stored at 4°C) .

- Analytical Workflow :

Extraction : Solid-phase extraction (C18 cartridges) with methanol elution.

Detection : LC-MS/MS (MRM mode) with deuterated internal standards.

Q. What experimental designs mitigate synthetic challenges in introducing multiple halogens on benzothiazole scaffolds?

- Methodological Answer :

- Halogenation Sequence : Bromination before fluorination to avoid steric hindrance (e.g., NBS for bromine, Selectfluor for fluorine) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization .

- Real-Time Monitoring : In-situ IR to track intermediate formation (e.g., C-Br stretch at 550 cm<sup>−1</sup>) .

Contradiction Resolution in Data Interpretation

Q. How should researchers reconcile conflicting reports on the photostability of halogenated benzothiazoles?

- Methodological Answer :

- Controlled Irradiation : Expose compounds to standardized UV light (e.g., 365 nm, 10 mW/cm²) and monitor degradation via HPLC .

- Quantum Yield Calculations : Compare Φdeg values to identify substituent-dependent trends (e.g., bromine’s heavy atom effect) .

- Cross-Study Validation : Ensure solvent purity (e.g., acetonitrile vs. DMSO) does not influence stability metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.